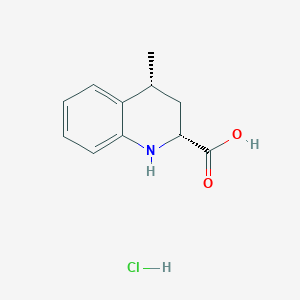![molecular formula C29H26N4O4 B2733782 1-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-3-(p-tolyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione CAS No. 877656-91-2](/img/no-structure.png)
1-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-3-(p-tolyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-3-(p-tolyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C29H26N4O4 and its molecular weight is 494.551. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Antibacterial Activity
Compounds structurally related to "1-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-3-(p-tolyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione" have been synthesized using microwave-assisted methods. For instance, benzyl piperazine derivatives with pyrimidine and isoindolinedione have shown significant antibacterial activity. These synthesis processes demonstrate the potential for developing new antibacterial agents from similar structures (Merugu, Ramesh, & Sreenivasulu, 2010).
Anticonvulsant Activity
Research on pyrrolidine diones structurally similar to the compound has identified several derivatives with significant anticonvulsant activity. These studies highlight the potential therapeutic applications of these compounds in treating seizure disorders (Kamiński, Rzepka, & Obniska, 2011).
Anticancer Activity
Various synthesized derivatives, including those with benzimidazole and pyrimidine moieties, have shown promising anticancer activities against different human cancer cell lines. These findings suggest the potential for compounds with similar structures to be developed as anticancer agents (El-Naem, El‐Nzhawy, El-Diwani, & Abdel Hamid, 2003).
Antimicrobial and Anti-5-Lipoxygenase Agents
Novel pyrazolopyrimidines derivatives have been evaluated for their antimicrobial and anti-5-lipoxygenase activities. These compounds represent a potential class of drugs with dual antimicrobial and anti-inflammatory properties (Rahmouni et al., 2016).
Synthesis Methods and Biological Evaluation
The development and synthesis of new chemical entities, including those with pyrimidine dione structures, are of significant interest due to their diverse biological activities. Research into novel methods of synthesis and the biological evaluation of these compounds is crucial for advancing pharmacological sciences (Ghabbour & Qabeel, 2016).
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 1-(2-bromoacetyl)-3-(p-tolyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione with 4-phenylpiperazine followed by oxidation and deprotection steps.", "Starting Materials": ["1-(2-bromoacetyl)-3-(p-tolyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione", "4-phenylpiperazine", "copper(II) acetate monohydrate", "sodium ascorbate", "acetic acid", "tetrahydrofuran", "sodium hydroxide", "hydrochloric acid", "water"], "Reaction": ["Step 1: 1-(2-bromoacetyl)-3-(p-tolyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione and 4-phenylpiperazine are condensed in the presence of copper(II) acetate monohydrate and sodium ascorbate in acetic acid and tetrahydrofuran to form the intermediate 1-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-3-(p-tolyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione.", "Step 2: The intermediate is then oxidized using sodium hydroxide and hydrogen peroxide to form the corresponding N-oxide.", "Step 3: The N-oxide is then deprotected using hydrochloric acid and water to yield the final product, 1-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-3-(p-tolyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione."] } | |
Número CAS |
877656-91-2 |
Fórmula molecular |
C29H26N4O4 |
Peso molecular |
494.551 |
Nombre IUPAC |
3-(4-methylphenyl)-1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-[1]benzofuro[3,2-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C29H26N4O4/c1-20-11-13-22(14-12-20)33-28(35)27-26(23-9-5-6-10-24(23)37-27)32(29(33)36)19-25(34)31-17-15-30(16-18-31)21-7-3-2-4-8-21/h2-14H,15-19H2,1H3 |
Clave InChI |
AMNCJDGWAGQDCY-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N2C(=O)C3=C(C4=CC=CC=C4O3)N(C2=O)CC(=O)N5CCN(CC5)C6=CC=CC=C6 |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(2-(4-(azepan-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-phenylpropanamide](/img/structure/B2733701.png)
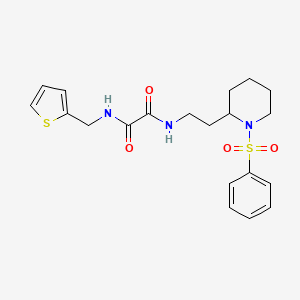
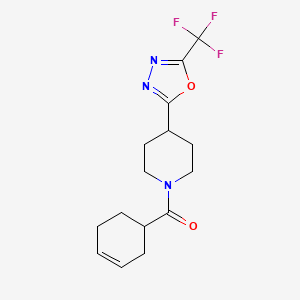
![3-chloro-N-(4H-chromeno[4,3-d]thiazol-2-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B2733704.png)
![4-[4-[[Methyl-[4-(trifluoromethyl)pyridin-2-yl]amino]methyl]piperidin-1-yl]sulfonylbenzonitrile](/img/structure/B2733705.png)
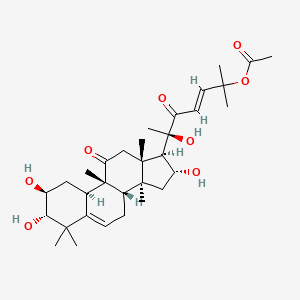
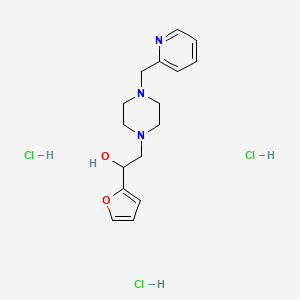
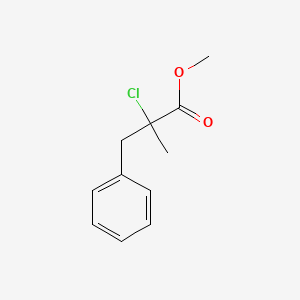
![1-(5,7-Dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)-3-methylbutan-1-amine](/img/structure/B2733711.png)

![(8R,14R)-7-hydroxy-2,2,4,4,10,10,12,12-octamethyl-6-(2-methylpropanoyl)-8,14-di(propan-2-yl)-8,14-dihydrochromeno[2,3-a]xanthene-1,3,9,11-tetrone](/img/structure/B2733715.png)
